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Cho-Arg (trifluoroacetate salt)

Cat. No.: B10790408
M. Wt: 884.0 g/mol
InChI Key: JUXKTYZUYMWLSD-VFBLCMJGSA-N
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Description

Overview of Steroid-Based Cationic Lipids as Non-Viral Gene Delivery Vectors

Gene therapy aims to introduce genetic material into cells to elicit a therapeutic effect. researchgate.net This process requires a vector to transport the nucleic acids across the cell membrane. While viral vectors are one option, non-viral vectors have emerged as a promising alternative due to their lower toxicity and reduced immunogenicity. researchgate.netinsidetx.comacademicjournals.org

Cationic lipids are a prominent class of non-viral vectors. researchgate.netacademicjournals.org Their defining feature is a positively charged headgroup at physiological pH, which allows them to interact electrostatically with the negatively charged phosphate (B84403) backbone of nucleic acids like DNA and RNA. nih.govacademicjournals.org This interaction leads to the formation of condensed, nano-sized complexes called lipoplexes. nih.gov

Steroid-based cationic lipids utilize a steroid, such as cholesterol, as their hydrophobic anchor. caymanchem.commdpi.com This steroid skeleton is a key structural component that can influence the biological properties of the lipid, including its cytotoxicity and gene transfection efficiency. mdpi.com By modifying the steroid structure, researchers can fine-tune the performance of these lipids as gene carriers. mdpi.com These lipids are often combined with neutral "helper" lipids, such as dioleoylphosphatidylethanolamine (DOPE), to form lipid nanoparticles that can effectively deliver genetic material into cells. nih.govnih.gov

Significance of the L-Arginine Headgroup in Cationic Lipid Design for Nucleic Acid Interactions

The choice of the cationic headgroup is critical in the design of lipid vectors. L-arginine has proven to be particularly effective for this purpose. The guanidinium (B1211019) group of the arginine side chain is positively charged and can form strong bidentate hydrogen bonds, in addition to electrostatic interactions. nih.gov

This multi-point interaction capability allows arginine-containing molecules to bind robustly to the phosphate groups on nucleic acids. nih.gov Furthermore, arginine-rich peptides are known to be highly effective at penetrating cell membranes. nih.gov This inherent membrane-active property is believed to contribute to the enhanced ability of arginine-based cationic lipids to deliver their genetic cargo into the cytoplasm. nih.gov Studies have shown that incorporating arginine into other delivery systems, like chitosan, significantly boosts transfection efficiency compared to the unmodified carrier. nih.gov The unique properties of the arginine headgroup are thus a key factor in designing potent cationic lipids for gene delivery.

Contextualizing Cho-Arg (Trifluoroacetate Salt) within Current Gene Transfection Research

Cho-Arg has demonstrated notable performance in gene transfection studies, positioning it as a compound of significant interest. mdpi.com It effectively condenses plasmid DNA to form lipoplexes and facilitates the transfection of this genetic material into cell lines such as H1299 and HeLa. sapphire-usa.comcaymanchem.com

A key finding is that the transfection efficiency of Cho-Arg is not only high but also maintained in the presence of high concentrations of fetal bovine serum (up to 50%). mdpi.com This is a crucial advantage, as serum can often inhibit the activity of transfection reagents. This high serum compatibility suggests that Cho-Arg could be a robust and efficient agent for practical applications. mdpi.com In comparative studies, the optimized transfection efficiency of Cho-Arg was found to be significantly higher than the standard transfection agent bPEI-25k. mdpi.com

Research into the mechanism of Cho-Arg has revealed that its cellular uptake is mediated primarily through caveolae and lipid-raft dependent endocytosis pathways. caymanchem.commdpi.com This high cellular uptake capability is directly linked to its impressive gene transfection efficiency. mdpi.com

Below are tables detailing the chemical properties of Cho-Arg (trifluoroacetate salt) and its documented performance in a specific cell line.

Table 1: Chemical Properties of Cho-Arg (Trifluoroacetate Salt)

PropertyValueSource
Formal Name cholest-5-en-3-ol (3β)-3-[6-[[(2S)-2-amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate], 2,2,2-trifluoroacetate (1:2) sapphire-usa.comcaymanchem.com
CAS Number 1609010-56-1 sapphire-usa.comcaymanchem.com
Molecular Formula C₃₉H₇₁N₅O₃ • 2CF₃COOH caymanchem.com
Formula Weight 884.1 sapphire-usa.comcaymanchem.com
Purity ≥95% sapphire-usa.com
Formulation A solution in ethanol sapphire-usa.comcaymanchem.com

Table 2: In Vitro Research Findings for Cho-Arg

FindingCell LineValue/ObservationSource
Cytotoxicity (IC₅₀) H129988.5 µg/mL sapphire-usa.comcaymanchem.com
Function N/AForms a complex with plasmid DNA at charge ratios ≥ 4 caymanchem.com
Transfection H1299 and HeLa cellsFacilitates plasmid DNA transfection, even in the presence of fetal bovine serum sapphire-usa.comcaymanchem.commdpi.com
Uptake Mechanism HeLa cellsEnters cells mainly via caveolae and lipid-raft mediated endocytosis caymanchem.commdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H71F6N5O7 B10790408 Cho-Arg (trifluoroacetate salt)

Properties

Molecular Formula

C43H71F6N5O7

Molecular Weight

884.0 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C39H69N5O3.2C2HF3O2/c1-26(2)11-9-12-27(3)31-17-18-32-30-16-15-28-25-29(19-21-38(28,4)33(30)20-22-39(31,32)5)47-35(45)14-7-6-8-23-43-36(46)34(40)13-10-24-44-37(41)42;2*3-2(4,5)1(6)7/h15,26-27,29-34H,6-14,16-25,40H2,1-5H3,(H,43,46)(H4,41,42,44);2*(H,6,7)/t27-,29+,30+,31-,32+,33+,34+,38+,39-;;/m1../s1

InChI Key

JUXKTYZUYMWLSD-VFBLCMJGSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCNC(=O)[C@H](CCCN=C(N)N)N)C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCNC(=O)C(CCCN=C(N)N)N)C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Synthesis and Structural Design in Research Contexts

Methodologies for Steroid-Based Cationic Lipid Synthesis, Including Cho-Arg Analogues

The synthesis of steroid-based cationic lipids, such as Cho-Arg, leverages the natural biocompatibility of cholesterol as a hydrophobic anchor. The general principle involves covalently linking this steroidal backbone to a positively charged headgroup, in this case, the amino acid arginine, via a suitable linker. The choice of synthetic route and the nature of the linkage are critical determinants of the final compound's physicochemical properties and biological activity.

Several methodologies have been employed for the synthesis of analogous cholesterol-based cationic lipids. These lipids are typically composed of three key components: a hydrophobic tail, a linker, and a hydrophilic headgroup. mdpi.com The hydrophobic tail is commonly derived from steroids like cholesterol, while the headgroup often consists of amines, amino acids, or other cationic moieties. researchgate.net

One common approach to synthesizing cholesterol-arginine conjugates is through esterification . This can be achieved by reacting cholesterol with a protected arginine derivative. For instance, a mono-arginine-cholesterol (MA-Chol) has been synthesized by directly attaching an arginine moiety to the cholesterol backbone through a cleavable ester bond. This reaction often utilizes coupling agents such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation between the hydroxyl group of cholesterol and the carboxylic acid of arginine. rsc.org Following the coupling reaction, a deprotection step, often using trifluoroacetic acid (TFA), is necessary to remove protecting groups from the arginine headgroup, yielding the final cationic lipid as a trifluoroacetate (B77799) salt. nih.govacs.org

Another established method is N-amidation . This involves the reaction of an activated cholesterol derivative, such as cholesteryl chloroformate, with an arginine derivative, like L-arginine ethyl ester. nih.gov This reaction forms a stable carbamate or amide linkage between the cholesterol and arginine moieties. The choice of linker—be it an ester, ether, carbamate, or amide—significantly influences the stability and biodegradability of the resulting lipid, which in turn affects its performance in biological systems. mdpi.comnih.gov For example, ether and amide linkages are generally more stable than ester or carbamate linkages, potentially leading to improved gene transfer efficiency. nih.gov

The synthesis of a library of cholesterol-based cationic lipids often involves varying the amino acid headgroup (e.g., lysine (B10760008), histidine) and the type of linkage to investigate structure-activity relationships. nih.gov The purification of these synthetic lipids is a critical step, frequently employing techniques like column chromatography and high-performance liquid chromatography (HPLC). The use of trifluoroacetic acid (TFA) as a mobile phase additive in reversed-phase HPLC is common for purifying peptides and other cationic molecules, which results in the final product being isolated as a TFA salt. biorxiv.orgchemrxiv.org While often considered an innocuous counterion in preclinical research, the potential bioactivity of TFA itself is an area of ongoing investigation. biorxiv.orgbiorxiv.org

Advanced Synthetic Approaches and Chemical Modifications for Cho-Arg (Trifluoroacetate Salt)

Advanced synthetic strategies for Cho-Arg and its analogues focus on refining the molecular architecture to optimize its function. These modifications can be systematically introduced to the cholesterol backbone, the linker region, or the arginine headgroup to fine-tune the lipid's properties.

Modifications of the Linker: The linker connecting the cholesterol moiety to the arginine headgroup is a key target for chemical modification. The length and chemical nature of the linker can impact the flexibility of the molecule and the spatial presentation of the cationic headgroup. Research has shown that the transfection efficiency of cholesterol-based cationic lipids can be influenced by the length of the spacer between the cholesterol backbone and the cationic head. nih.gov Different types of linkers, such as ether, ester, and carbamate bonds, have been explored. mdpi.comnih.gov Ether-linked lipids, for example, have been shown to favor electrostatic binding to plasmid DNA and can exhibit increased transfection efficiency compared to carbamoyl-linked lipids. researchgate.net

Modifications of the Arginine Headgroup: The arginine headgroup, with its positively charged guanidinium (B1211019) group, is crucial for interacting with the negatively charged phosphate (B84403) backbone of nucleic acids. Modifications to this headgroup can alter the charge density and binding affinity of the cationic lipid. This can include the use of multiple arginine residues to create polycationic headgroups, which can enhance DNA binding. The intrinsic membrane-disruptive properties of the guanidinium moiety are also a key factor in the mechanism of action of arginine-rich peptides and lipids. nih.gov

The synthesis of derivatives might involve coupling different amino acids or peptides to the cholesterol backbone to explore how variations in the cationic headgroup affect transfection efficiency and cytotoxicity. nih.gov For instance, comparing lipids with lysine or histidine headgroups to those with arginine can provide insights into the role of the specific amino acid structure. nih.gov

Introduction of Functional Moieties: Advanced approaches may also involve the incorporation of other functional groups into the Cho-Arg structure. This could include attaching targeting ligands to direct the lipid-nucleic acid complex to specific cells or tissues, or incorporating stimuli-responsive elements that trigger the release of the genetic material under specific physiological conditions.

The purification and characterization of these modified lipids are essential to ensure their purity and structural integrity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely used to confirm the chemical structure of the synthesized compounds. nih.govacs.org

Rational Design of Cho-Arg Derivatives Based on Structural-Activity Relationships

The rational design of Cho-Arg derivatives is guided by an understanding of the relationship between the molecular structure of the cationic lipid and its biological function, primarily its efficiency in gene delivery. The goal is to create novel lipids with improved efficacy and reduced cytotoxicity.

Influence of the Hydrophobic Domain: The cholesterol backbone provides a rigid and biocompatible hydrophobic domain that facilitates the self-assembly of the lipids into liposomes and their interaction with cell membranes. Modifications to the steroidal structure itself can influence these properties.

Impact of the Linker: As previously mentioned, the linker region plays a pivotal role. The choice between a biodegradable ester linkage and a more stable ether or amide linkage is a key design consideration. nih.gov An ester linkage may be desirable for applications where the lipid is intended to be degraded within the cell to release its cargo. Conversely, a more stable linkage might be preferred for achieving higher transfection efficiency and prolonged activity. nih.govresearchgate.net The length and flexibility of the linker can also be optimized to control the spacing and orientation of the cationic headgroup, which can affect the efficiency of DNA condensation and interaction with cell membranes. nih.gov

The following table summarizes the key structural components of Cho-Arg and the rationale behind their design and modification:

Structural ComponentRationale for Design and ModificationResearch Findings
Cholesterol Backbone Provides a biocompatible and rigid hydrophobic anchor for membrane interaction and liposome (B1194612) formation.Cholesterol-based lipids are generally less toxic than many other synthetic cationic lipids.
Linker Influences stability, biodegradability, and spatial orientation of the headgroup.Ether and amide linkers tend to be more stable and can lead to higher transfection efficiency compared to ester or carbamate linkers. nih.gov
Arginine Headgroup The guanidinium group provides a strong positive charge for electrostatic interaction with nucleic acids.The arginine headgroup is highly effective for DNA binding and can influence the mechanism of cellular uptake. nih.gov
Trifluoroacetate Salt Often results from purification methods using TFA.While often used in preclinical studies, the potential biological effects of the TFA counterion are under investigation. biorxiv.orgbiorxiv.org

The systematic modification of these components, guided by structure-activity relationship studies, allows for the rational design of novel Cho-Arg derivatives with enhanced properties for specific research applications in gene delivery and therapy.

Molecular Interactions with Nucleic Acids

Mechanisms of Plasmid DNA Complex Formation with Cho-Arg (Trifluoroacetate Salt)

The formation of a stable complex between the cationic lipid Cho-Arg and plasmid DNA (pDNA) is a prerequisite for its function as a gene delivery vector. This process is primarily driven by electrostatic interactions and results in the condensation of the large pDNA molecule into a more compact structure.

Characterization of Electrostatic Interactions in Lipoplex Assembly

The assembly of Cho-Arg/pDNA lipoplexes is fundamentally governed by the electrostatic attraction between the positively charged guanidinium (B1211019) group of the arginine headgroup and the negatively charged phosphate (B84403) groups of the DNA backbone. The guanidinium group is particularly effective in binding to the phosphodiester moieties of nucleic acids. This strong interaction is the primary driving force for the spontaneous self-assembly of the lipid and DNA into a condensed, nanoparticle structure. Beyond simple charge attraction, the interaction can also involve the formation of hydrogen bonds and is influenced by hydrophobic interactions involving the cholesterol component.

Influence of Charge Ratios on Plasmid DNA Condensation and Complex Stability

The ratio of the positive charges on the cationic lipid to the negative charges on the DNA, known as the charge ratio (often denoted as N/P ratio), is a critical parameter that dictates the physicochemical properties and stability of the resulting lipoplexes. As the charge ratio increases, the zeta potential of the lipoplexes generally transitions from negative to positive. This charge neutralization and subsequent overcharging with cationic lipid is essential for complete DNA condensation.

For Cho-Arg (trifluoroacetate salt), it has been shown that it forms a complex with plasmid DNA and decreases its migration in an agarose-gel retardant assay at charge ratios of 4 or higher caymanchem.combroadpharm.comsapphire-usa.com. This indicates that at these ratios, the DNA is sufficiently condensed and complexed with the lipid, preventing its free movement through the gel matrix. Studies on other cationic lipid systems have demonstrated that as the charge ratio approaches neutrality, the size of the lipoplex can increase due to aggregation, while at higher positive charge ratios, smaller, more stable, and positively charged nanoparticles are typically formed nih.govresearchgate.net. For a closely related mono-arginine-cholesterol (MA-Chol) compound, complexation with siRNA resulted in the formation of neutral nanoparticles nih.govresearchgate.net. The table below summarizes the general influence of charge ratio on lipoplex properties based on studies of various cationic lipids.

Charge Ratio (N/P)Lipoplex PropertyGeneral Observation
Low (<1)Zeta PotentialNegative
DNA CondensationIncomplete
Complex StabilityLow, free DNA present
Near Neutral (≈1)Zeta PotentialClose to zero
SizeProne to aggregation, larger particles
Complex StabilityVariable, may be unstable
High (>1)Zeta PotentialPositive
DNA CondensationComplete
Complex StabilityHigh, stable nanoparticles

This table represents generalized findings from studies on cationic lipoplexes and may not reflect the exact values for Cho-Arg (trifluoroacetate salt) which would require specific experimental determination.

Electrophoretic Mobility Shift Assay Applications in Complex Formation Studies

The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel retardation assay, is a fundamental technique used to study the formation of complexes between nucleic acids and other molecules, such as cationic lipids. wikipedia.orgnih.govnih.govspringernature.com In the context of Cho-Arg/pDNA lipoplexes, EMSA provides direct evidence of complex formation.

When free, uncomplexed plasmid DNA is subjected to agarose (B213101) gel electrophoresis, it migrates through the gel under the influence of an electric field. However, when Cho-Arg is added to the pDNA, the formation of a larger, bulkier lipoplex complex retards the migration of the DNA through the gel. At sufficient charge ratios, the DNA will be completely retained in the loading well of the gel, indicating efficient complexation. As has been noted, for Cho-Arg (trifluoroacetate salt), a decrease in plasmid DNA migration is observed at charge ratios of 4 and above, confirming the formation of stable complexes. caymanchem.combroadpharm.comsapphire-usa.com This technique is invaluable for determining the optimal charge ratio required for efficient DNA condensation and for qualitatively assessing the stability of the lipoplexes.

Interactions of Cho-Arg Complexes with Diverse Nucleic Acid Species (e.g., siRNA, mRNA, Oligonucleotides)

While much of the focus has been on plasmid DNA, the ability of Cho-Arg to complex with other nucleic acid species is of significant interest for various therapeutic applications. The fundamental principles of electrostatic interaction and condensation are expected to apply to other polyanionic nucleic acids as well.

Studies on the closely related mono-arginine-cholesterol (MA-Chol) have demonstrated its ability to efficiently form complexes with small interfering RNA (siRNA). nih.govresearchgate.net These complexes were found to be small, with a neutral surface charge, and were effective in gene silencing applications. The guanidinium headgroup of the arginine was highlighted as being crucial for the effective binding to the phosphodiester backbone of the siRNA. nih.gov

The delivery of messenger RNA (mRNA) using cholesteryl-based lipid nanoparticles has also been an area of active research. uri.edu These systems leverage the ability of cationic lipids to condense the long mRNA strands into nanoparticles, protecting them from degradation and facilitating their cellular uptake. While specific studies on Cho-Arg (trifluoroacetate salt) with mRNA are not widely available, the general principles suggest its potential in this application.

Furthermore, cholesterol-conjugated oligonucleotides have been investigated for their interactions with cellular components. springernature.com The cholesterol moiety can enhance cellular uptake and influence the biodistribution of the oligonucleotide. The addition of a cationic arginine headgroup, as in Cho-Arg, would be expected to further modulate these interactions through electrostatic binding to the oligonucleotide.

Biophysical Characterization Techniques for Nucleic Acid-Cho-Arg Complexes

A variety of biophysical techniques are employed to characterize the structure, stability, and other physicochemical properties of nucleic acid-Cho-Arg complexes. These methods provide quantitative data that are essential for understanding the behavior of these lipoplexes.

Dynamic Light Scattering (DLS) and Zeta Potential Measurement: DLS is used to determine the size distribution of the lipoplexes in solution, while zeta potential measurements provide information about their surface charge. nih.govresearchgate.net These parameters are highly dependent on the charge ratio and are critical for predicting the stability of the complexes and their interaction with cell membranes.

Calorimetry: Isothermal titration calorimetry (ITC) can be used to directly measure the thermodynamic parameters of the binding interaction between Cho-Arg and nucleic acids, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n). nih.govnih.govnih.gov Differential scanning calorimetry (DSC) can be employed to study the thermal stability of the lipoplexes and the effect of complexation on the phase behavior of the lipid. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying the conformational changes in nucleic acids upon complexation with cationic lipids like Cho-Arg. researchgate.netnih.govnih.gov The characteristic B-form DNA spectrum can be altered upon condensation, providing insights into the packing of the DNA within the lipoplex.

The table below summarizes the application of these techniques in the characterization of cationic lipid-nucleic acid complexes.

Biophysical TechniqueInformation ObtainedRelevance to Cho-Arg Complexes
Dynamic Light Scattering (DLS)Particle size and size distributionDetermines the homogeneity and dimensions of the lipoplexes.
Zeta Potential MeasurementSurface charge of particlesIndicates the stability of the lipoplex dispersion and predicts interaction with cell membranes.
Isothermal Titration Calorimetry (ITC)Binding affinity, enthalpy, stoichiometryQuantifies the strength and thermodynamics of the Cho-Arg-nucleic acid interaction.
Differential Scanning Calorimetry (DSC)Thermal stability, phase transitionsCharacterizes the physical state and stability of the lipid within the complex.
Circular Dichroism (CD) SpectroscopyConformational changes in nucleic acidsReveals how DNA/RNA structure is altered upon condensation by Cho-Arg.

This table provides a general overview of the utility of these techniques. Specific results for Cho-Arg (trifluoroacetate salt) would require dedicated experimental studies.

Cellular Uptake and Intracellular Trafficking Pathways

Elucidation of Endocytosis Mechanisms Mediated by Cho-Arg (Trifluoroacetate Salt)-Nucleic Acid Complexes

Research into the cellular uptake of Cho-Arg, a steroid-based cationic lipid, complexed with plasmid DNA (pDNA) has demonstrated a reliance on specific, clathrin-independent endocytic pathways. The involvement of different pathways has been elucidated primarily through the use of pharmacological inhibitors that selectively block these routes.

Caveolae are a specific type of lipid raft characterized by flask-shaped invaginations of the plasma membrane, with caveolin-1 (B1176169) being a key structural protein. nih.govmdpi.com This pathway is a form of clathrin-independent endocytosis. familynescam.com The contribution of caveolae-mediated endocytosis to the uptake of Cho-Arg complexes has been confirmed through inhibitor studies. mdpi.comnih.govmdpi.com The use of genistein, a tyrosine kinase inhibitor that disrupts the formation and function of caveolae, was shown to reverse the transfection facilitated by Cho-Arg. mdpi.comnih.govmdpi.com This finding points to a crucial role for the caveolar pathway in the internalization process of these gene delivery vehicles.

In contrast to its reliance on lipid raft and caveolae pathways, the uptake of Cho-Arg-nucleic acid complexes does not appear to involve clathrin-mediated endocytosis or macropinocytosis. Clathrin-mediated endocytosis is a major route for the uptake of many extracellular materials, involving the formation of clathrin-coated pits at the plasma membrane. aps.orgresearchgate.net Macropinocytosis is a process involving the non-specific uptake of large volumes of extracellular fluid. frontiersin.orgnih.gov Experiments using specific inhibitors for these pathways, such as chlorpromazine (B137089) for the clathrin pathway and wortmannin (B1684655) for macropinocytosis, showed no significant effect on the transfection efficiency of Cho-Arg complexes. mdpi.comnih.gov This indicates a selective mechanism of entry that bypasses these common internalization routes.

Table 1: Effect of Endocytosis Inhibitors on Transfection Efficiency of Cho-Arg-Nucleic Acid Complexes
Endocytosis PathwayInhibitor UsedObserved Effect on TransfectionConclusion
Lipid Raft-MediatedMethyl-β-cyclodextrinInhibited mdpi.comnih.govmdpi.comPathway is involved in uptake.
Caveolae-MediatedGenisteinInhibited mdpi.comnih.govmdpi.comPathway is involved in uptake.
Clathrin-MediatedChlorpromazineNot Inhibited mdpi.comnih.govPathway is not significantly involved.
MacropinocytosisWortmanninNot Inhibited nih.govPathway is not significantly involved.

Intracellular Localization and Trafficking Dynamics of Cho-Arg (Trifluoroacetate Salt) Complexes

Following internalization, the journey of the Cho-Arg complex is far from over. It must navigate the complex network of intracellular vesicles and escape into the cytoplasm to release its nucleic acid cargo.

After being internalized via lipid raft- and caveolae-mediated endocytosis, the Cho-Arg-nucleic acid complexes are enclosed within endocytic vesicles, often referred to as endosomes or caveosomes. familynescam.com A critical barrier to successful gene delivery is the potential trafficking of these vesicles to lysosomes, where the acidic environment and degradative enzymes would destroy the nucleic acid cargo. mdpi.com Therefore, escaping these vesicles is paramount.

For cationic delivery vehicles like Cho-Arg, which features a protonatable L-arginine head group, the "proton sponge effect" is the most widely accepted mechanism for endosomal escape. researchgate.netmdpi.comfamilynescam.com This process unfolds as follows:

Proton Pumping: The endosomal/lysosomal membrane contains proton pumps (V-ATPases) that actively transport protons (H+) into the vesicle's lumen to lower its internal pH. mdpi.com

Buffering: The numerous amine groups on the arginine component of Cho-Arg act as a "sponge," absorbing these protons and resisting the acidification of the vesicle. familynescam.com

Osmotic Swelling: The continuous pumping of protons to overcome this buffering capacity leads to a significant influx of chloride ions (Cl-) and water to maintain charge and osmotic balance. mdpi.comfamilynescam.com

Vesicle Rupture: The resulting increase in osmotic pressure causes the endosomal vesicle to swell and eventually rupture, releasing the Cho-Arg-nucleic acid complex into the cytoplasm before it can be degraded. researchgate.netmdpi.com

The subcellular distribution of Cho-Arg complexes is typically studied using techniques like confocal laser scanning microscopy, where the nucleic acid (e.g., pDNA or siRNA) is labeled with a fluorescent dye. nih.gov Organelles such as endosomes and lysosomes can be co-stained with specific markers like LysoTracker Red to visualize the location of the complexes within the cell over time. nih.gov

Applications in Gene Transfection and Expression Studies

Methodological Approaches for Evaluating Gene Transfection Efficacy in Cellular Models

Evaluating the success of gene transfection is critical for optimizing delivery protocols and interpreting experimental results. The efficacy of transfection is typically assessed by quantifying the expression of a reporter gene delivered by the vector. Several robust methodologies are commonly employed for this purpose. nih.gov

Reporter Gene Assays: This is the most common approach, where the plasmid vector carries a gene encoding an easily detectable protein.

Fluorescent Proteins: Genes for fluorescent proteins, such as Green Fluorescent Protein (GFP), are widely used. tandfonline.comnih.gov After transfection, cells that have successfully taken up and expressed the plasmid will fluoresce. The percentage of fluorescent (positive) cells and the intensity of the fluorescence can be quantified to determine efficiency. researchgate.net

Enzymatic Reporters: Genes encoding enzymes like luciferase or β-galactosidase are also used. The activity of these enzymes is measured by adding a substrate that produces a luminescent or colorimetric signal, which can be quantified using a luminometer or spectrophotometer. The luciferase activity in a cell lysate is a common metric. researchgate.net

Quantification Techniques:

Fluorescence Microscopy: This technique allows for the direct visualization of cells expressing fluorescent reporter proteins, providing a qualitative assessment of transfection success and cell morphology. researchgate.net

Flow Cytometry: For a more precise and quantitative analysis, flow cytometry can be used. nih.govtandfonline.com This method rapidly analyzes individual cells in a population, allowing researchers to determine the exact percentage of cells expressing the fluorescent reporter protein and the mean fluorescence intensity, which correlates with the level of protein expression per cell. researchgate.netnih.gov

The choice of method depends on the specific experimental goals, the cell type being used, and the available equipment. nih.govresearchgate.net These evaluation techniques are crucial for comparing the effectiveness of different transfection reagents, like Cho-Arg, and for optimizing delivery conditions. researchgate.net

Role of Cho-Arg (Trifluoroacetate Salt) in Enhancing Plasmid DNA Delivery into Target Cells

Cho-Arg (trifluoroacetate salt) is an amphiphilic molecule designed to act as a non-viral gene delivery vector. Its efficacy stems from its chemical structure, which features a hydrophobic cholesterol moiety linked to a positively charged arginine peptide. This combination facilitates the two critical steps of transfection: compacting DNA into nanoparticles and mediating their entry into target cells.

The mechanism involves several stages:

Complex Formation: The arginine component of Cho-Arg is rich in guanidino groups, which are positively charged at physiological pH. mdpi.com These cationic groups interact electrostatically with the negatively charged phosphate (B84403) backbone of plasmid DNA. mdpi.comnih.govusp.br This interaction neutralizes the DNA's charge and condenses the large, unwieldy plasmid into compact, nanometer-sized particles often referred to as "lipoplexes." nih.govnih.gov The cholesterol component aids in the self-assembly of the conjugate molecules, which can form micelles or liposome-like vesicles that efficiently package the DNA. nih.govnih.govresearchgate.net

Cellular Association and Uptake: The resulting nanoparticles have a net positive surface charge, which promotes their adhesion to the negatively charged proteoglycans on the surface of the cell membrane. mdpi.com The cholesterol portion of the molecule, being a natural component of cell membranes, is thought to improve the interaction and fusion with the lipid bilayer. The primary mechanism for the cellular uptake of these complexes is endocytosis. researchgate.netpnas.org

Endosomal Escape: After being internalized into the cell within an endosome, the DNA must escape into the cytoplasm to reach the nucleus for transcription. Arginine-rich peptides can facilitate this escape. The "proton sponge" effect, where the influx of protons into the endosome is buffered by the peptide, can lead to osmotic swelling and rupture of the endosomal membrane, releasing the DNA cargo into the cytoplasm. nih.gov

Studies on similar cholesterol-peptide conjugates have shown they can condense DNA more efficiently than cationic peptides lacking a hydrophobic segment, leading to significantly higher transfection efficiencies. nih.govnih.govresearchgate.net The guanidino group of arginine is particularly effective at interacting with cell surface anionic groups, which is a key factor in promoting cellular internalization. researchgate.netnih.gov

Influence of Cell Lines and Experimental Conditions (e.g., Serum Presence) on Transfection Outcomes

The success of gene transfection using Cho-Arg and other cationic lipids is not universal but is highly dependent on the specific cell line and the experimental conditions. thermofisher.com

Influence of Cell Lines: Different cell types exhibit significant variability in their susceptibility to transfection. acs.org This can be due to differences in cell membrane composition, surface charge, endocytic capacity, and metabolic rate. thermofisher.comacs.org For example, cell lines like HEK-293 (human embryonic kidney) are known to be readily transfected and are often used as a standard for evaluating transfection reagents. researchgate.net In contrast, primary cells or certain specialized cell lines can be much more difficult to transfect. Research on various cholesterol-based cationic lipids has demonstrated this cell-type specificity.

Table 1: Example of Transfection Efficiency Variation Across Different Mammalian Cell Lines Using Different Reagents

Cell LineTransfection ReagentTransfection Efficiency (% GFP-Positive Cells)
HEK-293 PEI74%
CHO-K1 FUGENE35%
PK15 PEI<10%
This table is a representative example based on findings for common transfection reagents to illustrate the principle of cell-line dependency. Data adapted from a study comparing PEI, FUGENE, and Lipofectamine. researchgate.net

Influence of Serum: The presence of serum in the cell culture medium is another critical factor that can profoundly affect transfection outcomes. thermofisher.com Serum contains a complex mixture of proteins, growth factors, and other components that can interact with the DNA-lipid complexes.

Inhibition: Some serum proteins can bind to the cationic lipoplexes, neutralizing their positive charge and preventing them from associating with the cell surface. This interference with complex formation is why many transfection protocols recommend forming the complexes in serum-free media. thermofisher.com

Enhancement: Conversely, for some transfection systems, serum can be beneficial. It promotes cell health and division, and actively dividing cells are generally more receptive to taking up foreign DNA. thermofisher.com Certain cholesterol-based lipids have been specifically designed for good serum compatibility, allowing for high transfection efficiency even in the presence of serum, which is advantageous as it avoids the need to change the medium and potentially stress the cells. nih.gov

Therefore, for any given experiment using Cho-Arg, the optimal conditions—including the ratio of lipid to DNA, cell density, and the use of serum—must be empirically determined for each specific cell line to achieve maximum transfection efficiency. thermofisher.comnih.gov

Lipid Nanoparticle Lnp Formulations Incorporating Cho Arg Trifluoroacetate Salt

Design Principles for Cho-Arg (Trifluoroacetate Salt)-Containing LNP Formulations

The primary design principle behind LNP formulations incorporating Cho-Arg (trifluoroacetate salt), also referred to as mono-arginine cholesterol (MA-Chol), is the creation of small, neutral lipid nanoparticles (SLNPs) for systemic nucleic acid delivery. nih.govnih.gov Traditional cationic lipid-based nanoparticles often exhibit toxicity and are rapidly cleared by the liver due to their positive surface charge. nih.gov To circumvent these issues, Cho-Arg was engineered as a novel cationic cholesterol derivative.

The synthesis involves attaching an arginine group to a cholesterol molecule through a cleavable ester bond. nih.govnih.gov The final purification step utilizes trifluoroacetic acid, resulting in the trifluoroacetate (B77799) salt form of the compound. nih.gov This design yields a cationic lipid that can effectively complex with negatively charged siRNA. When formulated with other lipid components, it results in nanoparticles with a near-neutral surface charge (zeta potential). nih.govnih.gov These neutral SLNPs are designed to avoid the typical drawbacks of cationic nanoparticles, offering a more favorable profile for systemic applications in cancer therapy. nih.gov The resulting nanoparticles are engineered to be exceptionally small, typically under 50 nm in diameter, which can influence their biodistribution and tumor penetration. nih.govnih.gov

Optimization of LNP Compositional Variations for Nucleic Acid Delivery

The efficacy of an LNP formulation is not determined by a single component but by the synergistic interplay of all its constituents. The optimization of the LNP composition, including the selection of helper lipids and the precise molar ratios of each component, is critical for achieving stable nucleic acid encapsulation and efficient intracellular delivery.

In LNP formulations, "helper lipids" are crucial components that work alongside the primary cationic or ionizable lipid to ensure the stability and functionality of the nanoparticle. nih.govresearchgate.net Cho-Arg itself is a cholesterol derivative, designed to provide both the cationic charge for nucleic acid complexation and the structural benefits of cholesterol, which is known to enhance membrane rigidity and the stability of LNPs. nih.govresearchgate.net

In the specific case of Cho-Arg LNPs developed for siRNA delivery, the neutral helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) was selected as a major component. nih.govnih.gov DOPE is frequently used in lipid-based delivery systems because it has a cone-shaped molecular geometry that favors the formation of non-bilayer hexagonal II phase structures. nih.govresearchgate.net This property is particularly advantageous for facilitating the destabilization of the endosomal membrane after the nanoparticle is taken up by a cell, a critical step for releasing the nucleic acid cargo into the cytoplasm where it can perform its function. nih.govnih.gov

A small amount of a PEGylated phospholipid, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (PEG-DSPE), is also included. nih.gov The polyethylene (B3416737) glycol (PEG) moiety creates a hydrophilic shield on the surface of the LNP, which enhances its colloidal stability and can increase its circulation time in the bloodstream by reducing interactions with plasma proteins. nih.govresearchgate.net

The molar ratio of the different lipid components is a critical parameter that dictates the physical characteristics and biological performance of the final LNP. nih.gov Research into Cho-Arg based SLNPs for siRNA delivery identified a specific composition for effective formulation.

In these studies, siRNA-loaded SLNPs were prepared using Cho-Arg and the neutral helper lipid DOPE as the main structural components at a 1:1 molar ratio. nih.gov In addition to these, a small fraction of a PEGylated lipid, PEG1000-DSPE, was incorporated at 2.5 mol% of the total lipid content. nih.gov This carefully selected ratio ensures the formation of stable, small nanoparticles with a neutral surface charge, optimized for siRNA encapsulation and delivery. nih.govnih.gov

Table 1: Molar Composition of Cho-Arg (MA-Chol) Small Lipid Nanoparticles (SLNPs)

This interactive table summarizes the molar ratios of components used in the formulation of siRNA-loaded SLNPs as described in the research.

ComponentMolar Ratio/PercentageFunctionReference
Cho-Arg (MA-Chol)1 (part of 1:1 ratio with DOPE)Cationic cholesterol derivative for siRNA complexation and structural integrity. nih.gov
DOPE1 (part of 1:1 ratio with MA-Chol)Neutral helper lipid to facilitate endosomal escape. nih.gov
PEG1000-DSPE2.5 mol%PEGylated lipid to enhance stability and circulation time. nih.gov

Stability and Performance Assessment of Cho-Arg (Trifluoroacetate Salt) LNPs in Biological Environments

The ultimate test of an LNP formulation lies in its stability and performance within a complex biological setting. nih.gov The Cho-Arg-based SLNPs were rigorously assessed for these characteristics.

The formulated nanoparticles demonstrated excellent physical stability, characterized by a narrow size distribution with a hydrodynamic diameter of less than ~50 nm. nih.gov A key feature contributing to their stability in biological fluids and their favorable performance is their neutral zeta potential. nih.govnih.gov This neutrality helps the nanoparticles evade the rapid clearance by the mononuclear phagocyte system that often plagues positively charged particles. nih.gov

In terms of performance, these SLNPs showed significantly lower toxicity compared to nanoparticles formulated with the more traditional cationic cholesterol, DC-Chol. nih.govnih.gov When loaded with siRNA targeting the kinesin spindle protein (KSP), a protein involved in cell division, the siKSP@SLNPs demonstrated a high degree of target gene knockdown in various cancer cell lines. nih.govnih.gov Furthermore, upon systemic injection into tumor-bearing mouse models, the Cho-Arg LNPs led to a notable accumulation of the siRNA at the tumor site, resulting in significant inhibition of tumor growth. nih.govnih.gov This indicates that the rational design of these nanoparticles successfully achieved stable encapsulation and effective, targeted delivery of the siRNA payload in a preclinical cancer model. nih.gov

Influence of Trifluoroacetate Counterion on Research Methodologies

Impact of Trifluoroacetate (B77799) on In Vitro Cellular Assays and Experimental Variability

The presence of residual TFA in preparations of biologically active molecules like Cho-Arg can introduce significant artifacts and variability in in vitro cellular assays. genscript.com These effects are often concentration-dependent and can vary between different cell types, making it a critical, yet often overlooked, experimental variable. nih.gov

The TFA counterion has been demonstrated to directly influence fundamental cellular processes, most notably cell proliferation. These effects can be either inhibitory or stimulatory, adding a layer of complexity to the interpretation of experimental outcomes.

Research has shown that TFA can suppress the proliferation of certain cell types in a dose-dependent manner. For instance, in cultures of fetal rat osteoblasts and articular chondrocytes, TFA concentrations as low as 10 nM were found to reduce cell numbers and DNA synthesis after 24 hours. genscript.comgenscript.com.cnnih.gov At a concentration of 100 nM, TFA inhibited the growth of osteoblasts by 10%. genscript.com These inhibitory effects highlight the potential for TFA to mask the true biological activity of the compound under investigation or to be mistaken for an intrinsic property of the molecule itself. nih.gov

Conversely, other studies have reported a stimulatory effect of TFA on cell growth. In murine glioma cells, treatment with TFA at concentrations ranging from 0.5 to 7.0 mM resulted in a dose- and time-dependent increase in cell growth and protein synthesis. genscript.comgenscript.com.cn This proliferative effect introduces the risk of false-positive results in screening assays designed to identify molecules that promote cell growth. The dual nature of TFA's impact—acting as either an inhibitor or a stimulator depending on the cell type and concentration—underscores the unpredictable fluctuations it can cause in experimental data. genscript.com

Table 1: Reported Effects of Trifluoroacetate (TFA) on Cell Proliferation

Cell Type TFA Concentration Observed Effect Reference
Fetal Rat Osteoblasts 10 nM - 100 nM Inhibition of proliferation genscript.comnih.gov
Articular Chondrocytes 10 nM - 100 nM Inhibition of proliferation nih.gov

Beyond its general effects on cell viability and proliferation, TFA has been shown to act as a direct modulator of specific cellular receptors. This can be particularly problematic in cell-based screening assays designed to identify receptor agonists or antagonists.

A notable example is the effect of TFA on the glycine (B1666218) receptor (GlyR), a member of the cys-loop receptor family. Studies have demonstrated that TFA can act as a positive allosteric modulator of GlyR. genscript.com.cnnih.gov In the presence of low, non-saturating concentrations of glycine, TFA (in the 100 µM to 3 mM range) enhances the receptor's response. nih.gov However, this effect is not observed at maximally effective glycine concentrations, and TFA shows no similar activity on other receptors like GABA-A or 5-HT3A receptors, suggesting a surprising degree of specificity. nih.gov

This modulatory action of TFA can lead to significant experimental artifacts. For a compound like Cho-Arg being tested for its neurological effects, the presence of TFA could either create a false-positive signal at a glycine receptor or potentiate a weak intrinsic activity, leading to an overestimation of its efficacy. The discovery of TFA's specific action on the GlyR highlights a critical need for researchers to consider the potential for counterions to directly interact with biological targets. nih.gov

Strategies for Counterion Exchange in Cho-Arg (Trifluoroacetate Salt) Preparations for Biological Studies

Given the potential for TFA to interfere with biological assays, it is often necessary to exchange it for a more biologically inert counterion, such as chloride or acetate (B1210297), before conducting experiments. genscript.comnih.gov Several methods have been developed for this purpose, each with its own advantages and limitations.

One of the most common and traditional methods involves repeated lyophilization (freeze-drying) from an aqueous solution containing a large excess of a stronger acid than TFA (pKa ≈ 0.5). nih.govresearchgate.net Hydrochloric acid (HCl, pKa ≈ -7) is frequently used. The stronger acid protonates the trifluoroacetate, forming the volatile trifluoroacetic acid, which is then removed during lyophilization. researchgate.net While effective, this procedure requires working at a very low pH (typically below 1), which can cause the degradation of sensitive peptides or molecules. nih.govresearchgate.net

Alternative, milder strategies have been developed to circumvent the harshness of the strong acid method. These include:

Ion-Exchange Chromatography: This method involves passing the peptide solution through a strong anion exchange resin that has been pre-loaded with the desired counterion (e.g., acetate or chloride). nih.govtoxicdocs.org This technique can achieve a near-complete exchange of TFA and is performed under milder pH conditions. toxicdocs.org

Reverse-Phase HPLC (RP-HPLC): The TFA salt can be exchanged by performing RP-HPLC using a mobile phase that contains the desired counterion, such as acetic acid. nih.govresearchgate.net The peptide is repeatedly injected and collected, with the high concentration of the new counterion in the mobile phase facilitating the exchange.

Deprotonation/Reprotonation: This approach involves raising the pH of the peptide solution with a basic solution to deprotonate the cationic groups on the molecule (like the arginine in Cho-Arg). This releases the TFA counterion. After removal of the base, the peptide is reprotonated with the acid of the desired counterion (e.g., HCl or acetic acid). This method can achieve complete removal of TFA. nih.govresearchgate.net

Solid-Phase Extraction (SPE): A more recent development involves using RP-SPE for simultaneous purification and counterion exchange. The crude peptide-TFA salt is loaded onto an SPE column, which is then washed with a solution containing the new counterion (e.g., 0.02 M HCl) before the final peptide is eluted. mdpi.com This method has been shown to be efficient for various peptides, yielding high purity and low residual TFA content. researchgate.net

The effectiveness of these exchange procedures can be monitored and quantified using techniques such as 19F-NMR (to detect fluorine in TFA) and ion chromatography. nih.govnih.gov

Table 2: Comparison of TFA Counterion Exchange Methods

Method Principle Advantages Disadvantages Reference
Lyophilization with Strong Acid (e.g., HCl) Displacement of TFA by a stronger, non-volatile acid. Simple, well-established. Harsh acidic conditions may degrade the peptide. nih.govresearchgate.net
Ion-Exchange Chromatography Anion resin exchanges TFA⁻ for a pre-loaded counterion. High exchange efficiency, mild conditions. Can be more time-consuming. nih.govtoxicdocs.org
Reverse-Phase HPLC Use of a mobile phase containing the new counterion. Can be integrated into the purification process. May require multiple runs for complete exchange. nih.govresearchgate.net
Deprotonation/Reprotonation pH adjustment to release TFA⁻ followed by reprotonation. Complete removal of TFA. Exposure to basic conditions may harm the peptide. nih.govresearchgate.net

| Solid-Phase Extraction (SPE) | Simultaneous purification and exchange on a solid support. | Fast, efficient, combines two steps into one. | Optimization may be required for different peptides. | mdpi.comresearchgate.net |

Methodological Considerations for Accurate Interpretation of Biological Data in the Presence of Trifluoroacetate

When working with compounds supplied as TFA salts, such as Cho-Arg, several methodological considerations are crucial for ensuring the accuracy and reproducibility of biological data.

First and foremost, researchers should be aware of the potential for TFA to influence their specific assay. The effects can be subtle and may not be immediately obvious. genscript.com Whenever possible, the ideal approach is to exchange the TFA counterion for a more biologically compatible one, like chloride or acetate, prior to biological testing. nih.gov

If counterion exchange is not feasible, control experiments are essential. These should include testing the effects of sodium trifluoroacetate or trifluoroacetic acid alone on the cell system at concentrations equivalent to those present in the experimental compound's solution. This allows for the deconvolution of effects caused by the counterion from those caused by the molecule of interest.

Furthermore, the concentration of TFA in a peptide or small molecule preparation should be quantified and reported. This information is critical for comparing results across different batches of the same compound and between different laboratories. The presence of TFA can also affect the physicochemical properties of a compound, including its secondary structure and aggregation kinetics, which can, in turn, influence its biological activity. nih.govnih.gov For example, TFA has been shown to interfere with the analysis of peptide secondary structure by infrared spectroscopy due to its strong absorbance in the amide I region. nih.gov

Comparative Analysis with Other Cationic Lipids and Non Viral Gene Delivery Vectors

Comparative Studies of Gene Transfection Efficiency and Cellular Uptake Profiles

The efficacy of a gene delivery vector is primarily determined by its ability to condense and protect genetic material, facilitate cellular entry, and ensure the release of the payload into the cytoplasm. Comparative studies are crucial for benchmarking the performance of new vectors like Cho-Arg against established ones.

The transfection efficiency of cationic lipid-based systems is influenced by factors such as the lipid structure, the helper lipid used, and the charge ratio between the cationic lipid and the nucleic acid. nih.govresearchgate.net For instance, the stability of the liposome-DNA complex within the endosome is a critical determinant of transfection success. nih.gov The introduction of a hydrophilic group to the cholesterol derivative can decrease this stability, facilitating DNA release from the endosome and leading to higher transfection efficiency. nih.gov

The cellular uptake of liposomes can occur through various mechanisms, including lipid exchange, surface interactions, fusion with the cell membrane, and endocytosis (such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis). nih.govresearchgate.netnih.gov Arginine-rich peptides, a key component of Cho-Arg, are known to be potent cell-penetrating peptides (CPPs). nih.gov Their cellular entry has been a subject of debate, with evidence suggesting both endocytic and non-endocytic pathways. nih.gov Some studies indicate that the uptake of arginine-rich CPPs is independent of endocytosis, while others point to the involvement of specific pathways like clathrin-dependent endocytosis. nih.gov The cholesterol moiety in cholesteryl-arginine conjugates is thought to play a crucial role in interacting with the cell membrane, potentially through cholesterol-rich lipid rafts, which can trigger caveolae/lipid raft-mediated endocytosis. mdpi.comnih.gov This interaction is believed to enhance the cellular uptake and subsequent transfection efficiency of the associated nucleic acid.

Distinctive Features and Advantages of Cho-Arg (Trifluoroacetate Salt) Among Steroid-Based Cationic Lipids

Steroid-based cationic lipids, with cholesterol being a prominent example, are favored for their biocompatibility and ability to be incorporated into lipid bilayers, enhancing the stability of lipoplexes. nih.govnih.gov The unique combination of a rigid steroidal backbone with a cationic headgroup, such as arginine, in Cho-Arg offers specific advantages over other steroid-based lipids.

The arginine headgroup, with its guanidinium (B1211019) group, is particularly effective at condensing DNA and interacting with the negatively charged cell surface. This interaction is often stronger and more effective at promoting cellular uptake compared to other amino acid-based headgroups like lysine (B10760008). researchgate.net

Several novel cholesterol-based cationic lipids have been synthesized and compared with established ones like 3β-[N-(N',N'-dimethylaminoethyl)-carbamoyl] cholesterol (DC-Chol) and 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP). For example, a study describing novel cationic lipids with lysine and histidine headgroups showed that the lysine-containing lipid (1a) exhibited higher transfection efficiency than DC-Chol in certain cell lines. nih.gov Another study on a cationic lipid derived from cholesterol, cadaverine, and lysine (CholCadLys) reported a transfection efficiency of 40%, which was noted to be higher than that typically observed for DOTAP (9-17%) and DC-Chol (around 35%). mdpi.com A cationic cholesterol lipid derivative with a lysine headgroup (CEL) demonstrated higher siRNA transfection efficiency than the commercial reagent Lipofectamine 2000 in both serum-free and low-serum conditions. mdpi.com These studies highlight the potential for superior performance of specifically designed cholesteryl-amino acid conjugates.

The trifluoroacetate (B77799) salt form of Cho-Arg is a result of the purification process, often involving trifluoroacetic acid (TFA) in peptide synthesis and chromatography. While the primary focus is on the cationic lipid itself, the counterion can potentially influence the physicochemical properties of the formulation.

Table 1: Comparative Transfection Efficiencies of Various Cationic Lipids

Cationic LipidComparison VectorCell Line(s)Key Finding
Cationic cholesterol derivative with lysine (1a)DC-CholNot specifiedHigher transfection efficiency than DC-Chol at an N/P ratio of 3:1. nih.gov
CholCadLysDOTAP, DC-CholHek-293 FTReported 40% transfection efficiency, surpassing typical efficiencies of DOTAP and DC-Chol. mdpi.com
Cationic cholesterol lipid (CEL)Lipofectamine 2000HeLa-Luc, H1299-LucHigher siRNA transfection efficiency under serum-free and low-serum conditions. mdpi.com

This table is for illustrative purposes and summarizes findings from different studies. Direct comparison is limited by variations in experimental conditions.

Evaluation of Cho-Arg (Trifluoroacetate Salt) Against Polymeric and Other Non-Viral Delivery Systems

The landscape of non-viral vectors is diverse, with polymeric systems representing a major class alongside lipid-based carriers. Common polymeric vectors include polyethylenimine (PEI) and poly-L-lysine (PLL).

Polyethylenimine (PEI) is often considered the "gold standard" for in vitro transfection due to its high efficiency, which is attributed to its "proton sponge" effect that facilitates endosomal escape. nih.gov However, the cytotoxicity of PEI, particularly high molecular weight PEI, is a significant drawback. Comparative studies between lipid-based systems and PEI often show variable results depending on the cell type and experimental setup. For instance, a comparison of DOTAP/DOPE liposomes and PEI for transient transfection in CHO cells revealed that while both are effective, they require different optimization strategies. nih.gov In some cell lines, PEI and other polymers like Pmax have shown higher transfection and antibody production than commercial lipid-based reagents. nih.gov

Poly-L-lysine (PLL) is another widely studied cationic polymer. However, it generally exhibits lower transfection efficiency than PEI, partly due to its lack of an endosomal escape mechanism. researchgate.net Modifications of PLL, such as creating dendrigraft structures (DGL) or incorporating other functional groups, have been shown to significantly enhance its gene delivery capabilities. researchgate.netnih.gov For example, dendrigraft poly-L-lysine (DGL) complexes showed markedly higher transgene expression than standard PLL. nih.gov Similarly, ε-Poly-l-Lysine/pDNA polyplexes demonstrated higher transfection efficacy compared to polyplexes prepared with standard Poly-l-Lysine. nih.gov

The advantage of a lipid-polymer hybrid approach, or in the case of Cho-Arg, a lipid-peptide conjugate, lies in the potential to combine the favorable properties of both components: the biocompatibility and membrane-fusing properties of the lipid with the high charge density and cell-penetrating ability of the peptide. This synergy can lead to improved transfection efficiency and reduced cytotoxicity compared to purely polymeric vectors.

Table 2: Comparison of Lipid-Based and Polymer-Based Gene Delivery Vectors

Vector TypeExample(s)AdvantagesDisadvantages
Steroid-Based Cationic Lipids Cho-Arg, DC-Chol, DOTAPBiocompatible, stable lipoplex formation, can be designed for enhanced cellular uptake. nih.govnih.govCan have lower efficiency than some polymers in certain cell lines, efficiency can be serum-sensitive.
Cationic Polymers PEI, Poly-L-lysineHigh transfection efficiency (especially PEI), "proton sponge" effect for endosomal escape. nih.govOften associated with higher cytotoxicity, can be less biocompatible. nih.gov

Advanced Methodologies and Analytical Techniques for Cho Arg Trifluoroacetate Salt Research

Spectroscopic Techniques for Conformational and Interaction Analysis

Spectroscopic methods are indispensable for elucidating the structural and interactive properties of Cho-Arg and its complexes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the conformational changes of L-arginine cations, which can be influenced by hydrogen bonding and electrostatic interactions. nih.gov In the context of lipid-based delivery systems, liquid-state NMR can characterize the structure, dynamics, and self-association of molecules like Cho-Arg in solution and their interactions with liposomes. acs.org Both 1H and 31P NMR are used to assess membrane fluidity and phase transitions in liposomes, providing insights into how Cho-Arg is integrated within the lipid bilayer. acs.org

Circular Dichroism (CD) spectroscopy is employed to study the stacking behavior and conformational changes of molecules. nih.gov For lipid-peptide interactions, CD spectroscopy can reveal changes in the secondary structure of the peptide upon binding to membrane mimetics like micelles and liposomes, indicating how Cho-Arg might influence or be influenced by the lipid environment. nih.gov

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are utilized to investigate vibrational spectra and hydrogen bonding interactions, which are significant contributors to the structural characteristics of arginine-containing compounds. nih.govnih.gov These techniques can provide detailed information on the molecular interactions within Cho-Arg lipoplexes.

Table 1: Spectroscopic Techniques and Their Applications in Cho-Arg Research

TechniqueApplicationKey Findings
NMR Spectroscopy Conformational analysis of L-arginine headgroup; Characterization of liposome (B1194612) structure and fluidity. nih.govacs.orgReveals conformational shifts due to electrostatic interactions and hydrogen bonding; provides data on membrane dynamics. nih.govacs.org
Circular Dichroism (CD) Analysis of stacking behavior and secondary structure upon lipid interaction. nih.govnih.govIndicates conformational changes in the presence of membrane-like structures. nih.gov
FT-IR & Raman Spectroscopy Investigation of vibrational spectra and hydrogen bonding. nih.govnih.govHighlights the role of intermolecular forces in the structural integrity of the compound. nih.govnih.gov

Quantitative Assays for Nucleic Acid Binding and Release

The ability of Cho-Arg to bind and subsequently release nucleic acids is fundamental to its function as a gene delivery vector.

The ethidium bromide (EtBr) displacement assay is a widely used method to determine the DNA condensation and binding affinity of cationic lipids like Cho-Arg. rsc.orgresearchgate.net This assay relies on the fluorescence quenching of pre-intercalated EtBr in DNA upon its displacement by the binding agent. rsc.org The decrease in fluorescence intensity is proportional to the amount of bound lipid, allowing for the quantification of binding affinity. rsc.orgresearchgate.net

Agarose (B213101) gel electrophoresis is another essential technique used to assess the formation of a complex between Cho-Arg and plasmid DNA. caymanchem.comrsc.org The migration of DNA through the gel is retarded or completely inhibited when it is bound to the cationic lipid, providing a qualitative and semi-quantitative measure of complex formation at different charge ratios. caymanchem.com

More advanced quantitative methods for nucleic acid analysis include quantitative polymerase chain reaction (qPCR) and digital PCR (dPCR) . nih.govnih.gov These techniques offer high sensitivity and accuracy in quantifying the amount of nucleic acid released from the Cho-Arg complex within the cellular environment, providing crucial data on transfection efficiency. nih.govnih.gov Fluorescence-based quantification methods, in general, are more sensitive than absorbance-based methods, especially for low concentration samples. promega.com

Table 2: Quantitative Assays for Nucleic Acid Interaction with Cho-Arg

AssayPrincipleInformation Obtained
Ethidium Bromide Displacement Fluorescence quenching of displaced EtBr from DNA. rsc.orgnih.govDNA binding affinity and degree of condensation. rsc.orgresearchgate.net
Agarose Gel Electrophoresis Retardation of DNA migration upon complex formation. caymanchem.comrsc.orgQualitative and semi-quantitative assessment of lipoplex formation. caymanchem.com
qPCR and dPCR Amplification-based quantification of nucleic acids. nih.govnih.govPrecise quantification of released nucleic acids in cells. nih.govnih.gov

Flow Cytometry and Advanced Microscopy for Cellular Uptake and Intracellular Tracking

Understanding the cellular uptake and subsequent intracellular trafficking of Cho-Arg lipoplexes is vital for optimizing gene delivery.

Flow cytometry is a high-throughput technique used to quantify the cellular uptake of fluorescently labeled nanoparticles. rsc.orgacs.orgnih.gov By labeling the lipid or the nucleic acid with a fluorescent dye, the percentage of cells that have internalized the lipoplexes and the intensity of the fluorescence per cell can be measured, providing quantitative data on uptake efficiency. rsc.orgresearchgate.net Imaging flow cytometry further enhances this by providing visual confirmation of nanoparticle internalization. nih.gov

Confocal laser scanning microscopy (CLSM) is a powerful imaging technique for visualizing the intracellular distribution of lipoplexes. nih.govresearchgate.net By using fluorescently labeled lipids and nucleic acids, the colocalization of Cho-Arg with various cellular compartments, such as endosomes and the nucleus, can be tracked over time. nih.govresearchgate.netnih.gov This provides insights into the mechanisms of endosomal escape and nuclear delivery. nih.gov

Advanced microscopy techniques , such as single-molecule localization microscopy (SMLM), offer super-resolution imaging to track the movement of individual nanoparticles and their cargo within living cells. nih.gov This allows for a detailed investigation of the dynamic processes involved in intracellular trafficking. nih.gov Label-free imaging using the reflectance mode of confocal microscopy is another approach to track inorganic nanoparticles within cells and tissues. nih.gov

Table 3: Techniques for Cellular Uptake and Tracking of Cho-Arg Lipoplexes

TechniqueApplicationKey Insights
Flow Cytometry Quantitative analysis of cellular uptake of fluorescently labeled lipoplexes. rsc.orgnih.govProvides statistical data on the efficiency of cellular internalization. rsc.org
Confocal Microscopy Visualization of the intracellular localization and trafficking of lipoplexes. nih.govresearchgate.netnih.govReveals pathways of endocytosis, endosomal escape, and nuclear targeting. nih.govnih.gov
Advanced Microscopy (e.g., SMLM) High-resolution dynamic tracking of individual lipoplexes within cells. nih.govOffers detailed understanding of the real-time movement and fate of lipoplexes. nih.gov

Computational Modeling and Simulation of Lipid-Nucleic Acid Interactions

Computational approaches provide atomic-level insights into the interactions between Cho-Arg and nucleic acids, complementing experimental data.

Molecular dynamics (MD) simulations are extensively used to study the structure and dynamics of lipid bilayers and their interactions with other molecules. nih.govnih.govrsc.org These simulations can model the formation of Cho-Arg/DNA complexes, revealing details about the binding modes, the conformational changes in both the lipid and the nucleic acid, and the role of solvent molecules. nih.govuci.edu By simulating the lipid bilayer environment, MD can predict how Cho-Arg incorporates into membranes and how this affects membrane properties. nih.govyoutube.com

Quantum mechanics/molecular mechanics (QM/MM) is a hybrid method that can be used to study the electronic interactions between the charged headgroup of Cho-Arg and the phosphate (B84403) backbone of nucleic acids with high accuracy. researchgate.net This method allows for a detailed analysis of the forces driving the complexation, such as electrostatic interactions and hydrogen bonding. researchgate.net

These computational models are crucial for rationalizing experimental observations and for the rational design of new and more efficient lipid-based gene delivery systems. rsc.org They can help predict how modifications to the chemical structure of Cho-Arg might impact its binding affinity and transfection efficiency.

Table 4: Computational Approaches in Cho-Arg Research

MethodFocusContribution to Understanding
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of Cho-Arg, nucleic acids, and lipid membranes. nih.govrsc.orgProvides insights into complex formation, membrane integration, and structural stability. nih.govuci.edu
QM/MM Simulations Detailed analysis of electronic interactions at the binding interface. researchgate.netElucidates the nature and strength of the forces governing lipid-nucleic acid binding. researchgate.net

Future Directions and Emerging Research Avenues

Development of Next-Generation Cho-Arg Derivatives with Enhanced Delivery Properties

The development of novel derivatives of Cho-Arg is a primary focus of ongoing research, aiming to improve upon the delivery efficiency and specificity of the original molecule. The core strategy involves modifying the foundational structure—the cholesterol skeleton and the arginine headgroup—to create next-generation compounds with superior performance.

One such derivative is 2H-Cho-Arg, which features a 2H-cholesterol skeleton instead of the standard cholesterol structure. biomol.com This modification influences the physicochemical properties of the lipid, which in turn affects its interaction with plasmid DNA (pDNA) and cellular membranes. Research has shown that like its predecessor, 2H-Cho-Arg can form complexes with pDNA and facilitate its transfection into cells. biomol.com The development of such derivatives is often guided by creating a library of related compounds with systematic variations in the lipid anchor or the cationic headgroup to screen for enhanced gene transfection capabilities and lower cytotoxicity.

Another promising approach is the conjugation of Cho-Arg-like peptides with other molecules to improve their delivery characteristics. For instance, research on other arginine-rich cell-penetrating peptides (CPPs) has demonstrated that conjugation with molecules like oligosarcosine can lead to the formation of more stable and effective pDNA complexes. acs.org These derivatives can exhibit controlled sizes and enhanced transfection efficiencies, suggesting a potential pathway for creating next-generation Cho-Arg compounds that overcome limitations such as aggregate formation. acs.org The inherent positive charge of the arginine residue is crucial, as it promotes strong interactions with the negatively charged cell membranes, thereby enhancing cellular uptake. mdpi.com

Derivative FeatureRationale for DevelopmentPotential EnhancementResearch Finding
Modified Steroid Skeleton (e.g., 2H-Cholesterol) To alter lipid packing and membrane interaction dynamics.Improved transfection efficiency and modified endocytosis pathway engagement.2H-Cho-Arg facilitates gene transfection into H1299 cells, an effect reversible by inhibitors of lipid raft and caveolae-mediated endocytosis. biomol.com
Conjugation with Polymers (e.g., Oligosarcosine) To control complex size and stability, and reduce toxicity.Enhanced and more durable protein expression from delivered plasmid DNA.Oligosarcosine-conjugated arginine-rich peptides showed efficient luciferase expression for more than five days in Huh-7 cells. acs.org
Variations in Linker Chain To optimize the distance and flexibility between the lipid anchor and the cationic headgroup.Increased binding affinity for nucleic acids and improved release kinetics inside the cell.Structure-activity relationship studies aim to identify optimal linker lengths for maximal gene delivery.

Exploration of Cho-Arg (Trifluoroacetate Salt) in Targeted Delivery Systems

The utility of Cho-Arg extends into the realm of targeted delivery, where the goal is to direct therapeutic payloads to specific cells or tissues. The intrinsic properties of Cho-Arg provide a foundation for passive targeting, while further modifications can enable active, ligand-mediated targeting.

The cationic nature of the L-arginine headgroup in Cho-Arg facilitates a natural affinity for the negatively charged surfaces of cell membranes. caymanchem.commdpi.com This electrostatic interaction is a key driver of its cellular uptake. Studies have indicated that Cho-Arg-mediated transfection is dependent on specific cellular uptake mechanisms, namely lipid raft-mediated and caveolae-mediated endocytosis. caymanchem.combiomol.com This suggests that Cho-Arg doesn't just passively merge with cell membranes but engages with specific internalization pathways, which is a form of passive targeting. By utilizing these natural cellular processes, delivery systems incorporating Cho-Arg can achieve enhanced intracellular delivery compared to non-targeted carriers.

For active targeting, the nanoparticle systems formed with Cho-Arg can be functionalized with specific ligands. This involves attaching molecules, such as antibodies or small peptides, to the surface of the nanoparticle that recognize and bind to receptors overexpressed on target cells, such as cancer cells. nih.govmdpi.com While specific research on ligand-functionalized Cho-Arg nanoparticles is an emerging area, the principle has been demonstrated with other peptide-based nanoparticle systems. For example, nanoparticles functionalized with transferrin have been shown to facilitate cellular uptake via the transferrin receptor, demonstrating a successful targeted delivery strategy. nih.gov This approach could be adapted for Cho-Arg-based systems to direct them to specific cell populations, thereby increasing therapeutic efficacy and reducing off-target effects.

Targeting StrategyMechanism of ActionKey ComponentsPotential Application
Passive Targeting Electrostatic interaction between the cationic arginine headgroup and anionic cell membranes, followed by uptake via specific endocytosis pathways. caymanchem.commdpi.comCho-Arg's inherent positive charge.General enhancement of nucleic acid or drug delivery to a variety of cell types.
Active Targeting Surface functionalization of Cho-Arg nanoparticles with ligands that bind to specific cell-surface receptors. nih.govmdpi.comTargeting ligands (e.g., antibodies, aptamers, small molecules) attached to the nanoparticle.Delivery of chemotherapy agents specifically to cancer cells overexpressing a particular receptor.

Integration of Cho-Arg (Trifluoroacetate Salt) with Hybrid Nanoparticle Architectures

The integration of Cho-Arg into more complex, hybrid nanoparticle architectures represents a sophisticated approach to designing advanced drug delivery vehicles. As a steroid-based cationic lipid, Cho-Arg is a versatile component for various lipid-based nanoparticle (LNP) formulations. caymanchem.com These hybrid systems aim to combine the beneficial properties of different materials to create a multifunctional delivery platform.

Furthermore, hybrid systems could involve combining Cho-Arg lipid nanoparticles with other classes of materials, such as polymers or inorganic nanoparticles. For instance, a core-shell structure could be developed where a polymeric core carrying a hydrophobic drug is enveloped by a lipid layer containing Cho-Arg. This lipid shell would serve to improve biocompatibility and facilitate cellular uptake. The principles of self-assembly, often driven by specific peptide motifs like diphenylalanine, could also be harnessed to create novel nanostructures where Cho-Arg is a key component, contributing both structural integrity and a cationic surface for cell interaction. mdpi.comnih.gov These complex architectures hold promise for creating the next generation of nanomedicines with highly tunable properties for specific therapeutic challenges. nih.gov

Q & A

Q. What is the structural and functional significance of the trifluoroacetate counterion in Cho-Arg (trifluoroacetate salt)?

The trifluoroacetate (TFA) counterion enhances the solubility and stability of Cho-Arg in aqueous solutions, critical for its use in biological assays. TFA salts are commonly employed in peptide synthesis to improve purification via reversed-phase HPLC, a standard method for isolating cationic lipid complexes . The counterion also minimizes aggregation during DNA complexation, ensuring reproducible transfection efficiency.

Q. How do researchers assess the formation of Cho-Arg/plasmid DNA complexes in vitro?

Agarose gel retardation assays are used to evaluate complex formation. At charge ratios (Cho-Arg:DNA) ≥4, plasmid DNA migration is significantly reduced due to electrostatic interactions between the cationic Cho-Arg and anionic DNA. This method validates successful complexation, a prerequisite for cellular uptake studies .

Q. What are the standard protocols for preparing Cho-Arg-based lipid nanoparticles (LNPs)?

  • Step 1: Dissolve Cho-Arg (trifluoroacetate salt) in ethanol or a chloroform/methanol mixture.
  • Step 2: Mix with plasmid DNA in aqueous buffer (e.g., citrate buffer, pH 4.0).
  • Step 3: Use microfluidic or vortex-assisted nanoprecipitation to form LNPs.
  • Step 4: Purify via dialysis or tangential flow filtration to remove organic solvents .

Advanced Research Questions

Q. How can experimental design address variability in Cho-Arg-mediated transfection efficiency across cell lines?

Variability arises from differences in cell membrane composition, endocytic activity, and serum interference. To mitigate this:

  • Control for serum: Compare transfection in serum-free vs. serum-containing media (e.g., fetal bovine serum inhibits LNPs in some cells ).
  • Use pathway inhibitors: Methyl-β-cyclodextrin (lipid raft inhibitor) or chlorpromazine (clathrin inhibitor) can identify dominant uptake mechanisms.
  • Optimize charge ratio: Titrate Cho-Arg:DNA ratios (e.g., 2:1 to 8:1) to balance toxicity and efficiency .

Q. What methodologies resolve contradictions in data on Cho-Arg’s endocytosis pathways?

Contradictions may stem from cell-specific endocytic machinery. A combinatorial approach is recommended:

  • Quantitative colocalization imaging: Use fluorescently labeled Cho-Arg/DNA complexes and markers for lipid rafts (e.g., cholera toxin B) or clathrin (e.g., transferrin).
  • Knockdown studies: siRNA silencing of caveolin-1 or clathrin heavy chain validates pathway dependency.
  • Kinetic analysis: Measure transfection efficiency over time to distinguish fast (clathrin) vs. slow (caveolar) uptake .

Q. How can researchers optimize Cho-Arg for in vivo gene delivery while minimizing toxicity?

  • Surface modification: PEGylation reduces immune recognition and prolongs circulation.
  • Targeted delivery: Conjugate with ligands (e.g., folate) for receptor-mediated uptake.
  • Toxicity screening: Assess hemolytic activity (RBC lysis assay) and liver/kidney function markers post-administration in animal models .

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